Carbamic acid, N-dodecyl-N-methyl-, phenyl ester

Hydrogen bonding Membrane permeability Drug design

Carbamic acid, N-dodecyl-N-methyl-, phenyl ester (phenyl N-dodecyl-N-methylcarbamate; CAS 918934-54-0) is a fully N,N-disubstituted phenyl carbamate with molecular formula C₂₀H₃₃NO₂ and molecular weight 319.48 g·mol⁻¹. The compound bears a C₁₂ linear dodecyl chain and an N-methyl group on the carbamate nitrogen, distinguishing it from N-monosubstituted phenyl carbamates.

Molecular Formula C20H33NO2
Molecular Weight 319.5 g/mol
CAS No. 918934-54-0
Cat. No. B12617773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamic acid, N-dodecyl-N-methyl-, phenyl ester
CAS918934-54-0
Molecular FormulaC20H33NO2
Molecular Weight319.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCN(C)C(=O)OC1=CC=CC=C1
InChIInChI=1S/C20H33NO2/c1-3-4-5-6-7-8-9-10-11-15-18-21(2)20(22)23-19-16-13-12-14-17-19/h12-14,16-17H,3-11,15,18H2,1-2H3
InChIKeyDECVJUXTCFIVLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbamic Acid, N-Dodecyl-N-Methyl-, Phenyl Ester (CAS 918934-54-0): Structural Identity, Physicochemical Profile, and Comparator Landscape for Informed Procurement


Carbamic acid, N-dodecyl-N-methyl-, phenyl ester (phenyl N-dodecyl-N-methylcarbamate; CAS 918934-54-0) is a fully N,N-disubstituted phenyl carbamate with molecular formula C₂₀H₃₃NO₂ and molecular weight 319.48 g·mol⁻¹ [1]. The compound bears a C₁₂ linear dodecyl chain and an N-methyl group on the carbamate nitrogen, distinguishing it from N-monosubstituted phenyl carbamates. Computed physicochemical properties include zero hydrogen bond donors (HBD = 0), a topological polar surface area (TPSA) of 29.5 Ų, 13 rotatable bonds, and a predicted logP of ~6.04 [1][2]. The closest structural analogs include Carbamic acid, phenyl-, dodecyl ester (CAS 5796-07-6; C₁₉H₃₁NO₂, MW 305.45, HBD = 1) [3] and Carbamic acid, (3-methylphenyl)-, dodecyl ester (CAS 88031-97-4; C₂₀H₃₃NO₂, MW 319.48, a ring-methylated isomer) . This compound serves as a versatile scaffold for enzyme inhibitor design and surfactant-related applications, occupying a niche where enhanced lipophilicity and the absence of hydrogen bond donation are critical molecular attributes.

Why N-Dodecyl-N-Methyl-Phenyl Carbamate Cannot Be Interchanged with Generic Phenyl Carbamates: The Functional Consequences of N,N-Disubstitution


Within the phenyl carbamate class, subtle variations in N-substitution, ester oxygen connectivity, and alkyl chain length produce pronounced differences in hydrogen bonding capacity, lipophilicity, enzyme carbamylation kinetics, and surface activity. Carbamic acid, N-dodecyl-N-methyl-, phenyl ester (CAS 918934-54-0) carries zero hydrogen bond donors owing to full N,N-disubstitution, whereas its N-monosubstituted analog Carbamic acid, phenyl-, dodecyl ester (CAS 5796-07-6) possesses one H-bond donor (the carbamate N–H) [1][2]. This single structural difference eliminates a key molecular recognition feature, alters membrane permeability, and changes the compound's behavior as a serine hydrolase carbamylating agent—where the N-alkyl substitution pattern directly governs both carbamylation and decarbamylation rate constants [3]. Furthermore, swapping the dodecyl chain to a decyl homolog reduces antimicrobial potency [4], while replacing the phenyl ester with an ethyl ester (e.g., ethyl dodecyl(methyl)carbamate) fundamentally alters hydrophobicity and metabolic stability [5]. These functional divergences mean that procurement based solely on the generic 'phenyl carbamate' or 'dodecyl carbamate' descriptor risks selecting a compound with materially different biological or physicochemical performance.

Quantitative Differentiation Evidence for Carbamic Acid, N-Dodecyl-N-Methyl-, Phenyl Ester (CAS 918934-54-0): Head-to-Head and Class-Level Comparator Data


Hydrogen Bond Donor Count: Zero vs. One—Elimination of H-Bond Donation Capability Relative to N-Unsubstituted Phenyl Dodecyl Carbamate

Carbamic acid, N-dodecyl-N-methyl-, phenyl ester (CAS 918934-54-0) possesses zero hydrogen bond donors (HBD = 0) due to full N,N-disubstitution of the carbamate nitrogen with both a methyl and a dodecyl group [1]. In direct contrast, the closest N-unsubstituted analog, Carbamic acid, phenyl-, dodecyl ester (CAS 5796-07-6; C₁₉H₃₁NO₂), retains one hydrogen bond donor (the carbamate N–H, HBD = 1) [2]. This difference is structurally absolute: the N-methyl group replaces the hydrogen atom, permanently eliminating the compound's capacity to act as a hydrogen bond donor in molecular recognition, protein binding, or solvent interactions. In drug design, the number of HBDs is a key parameter in Lipinski's Rule of Five and influences oral bioavailability predictions; a reduction from 1 to 0 HBD is significant for blood–brain barrier penetration and membrane partitioning.

Hydrogen bonding Membrane permeability Drug design ADME prediction

Computed LogP: ~6.04 vs. ~5.0—Enhanced Lipophilicity Over N-Unsubstituted Dodecyl Carbamate

The computed octanol–water partition coefficient (logP) for Carbamic acid, N-dodecyl-N-methyl-, phenyl ester is approximately 6.04 [1], placing it in a highly lipophilic regime. By comparison, the N-unsubstituted n-dodecyl carbamate (dodecyl carbamate, CAS 6320-52-1) has a computed XlogP of approximately 5.0 . The ~1 log unit difference corresponds to roughly a 10-fold higher predicted partitioning into octanol (a membrane-mimetic phase). This enhanced lipophilicity arises from the combined effect of the N-methyl substitution (increasing hydrophobicity at the carbamate head group) and the phenyl ester moiety. The ring-methylated isomer, Carbamic acid, (3-methylphenyl)-, dodecyl ester (CAS 88031-97-4), shares the same molecular formula (C₂₀H₃₃NO₂) and identical molecular weight (319.48) but differs in substitution position, which may confer different metabolic stability and target engagement profiles .

Lipophilicity Partition coefficient logP Membrane partitioning

Topological Polar Surface Area: 29.5 Ų vs. 52.3 Ų—A ~44% Reduction Predictive of Superior Membrane Permeability

The topological polar surface area (TPSA) of Carbamic acid, N-dodecyl-N-methyl-, phenyl ester is 29.5 Ų [1][2], which is approximately 44% lower than the TPSA of n-dodecyl carbamate (CAS 6320-52-1) at 52.3 Ų . TPSA is a well-validated descriptor for predicting passive membrane permeability and intestinal absorption: compounds with TPSA < 60 Ų are generally predicted to have good intestinal absorption, while those with TPSA < 90 Ų are candidates for blood–brain barrier penetration. Both compounds fall below these thresholds, but the 22.8 Ų difference (a 44% relative reduction) suggests measurably superior passive diffusion across lipid bilayers for the target compound. This reduction is attributable to the N-methyl substitution masking the polar carbamate nitrogen and the phenyl ester moiety optimizing the balance of polarity and hydrophobicity.

Polar surface area Membrane permeability BBB penetration ADME

Enzyme Inhibition Potency: p-Nitrophenyl N-Dodecyl Carbamate Achieves 80–85% Cholesteryl Ester Hydrolase Inhibition at 2–5 µM, Establishing Class-Level Benchmark for N-Dodecyl Carbamates

In a direct comparative study of N-alkyl carbamates as inhibitors of neutral cholesteryl ester hydrolase (CEH) in Fu5AH rat hepatoma cell homogenates, p-nitrophenyl N-dodecyl carbamate produced 80–85% inhibition at concentrations of 0.002–0.005 mM (2–5 µM), matching the potency of p-nitrophenyl N-octyl carbamate at the same concentration range and substantially exceeding p-nitrophenyl N-butyl carbamate and diethyl phosphate (70% inhibition at 0.3 mM) [1][2]. Importantly, all compounds showed marked selectivity for the neutral CEH (assayed at pH 7) over the acid CEH (assayed at pH 4), which remained unaffected at these concentrations. In intact cultured cells, p-nitrophenyl N-dodecyl carbamate caused significant inhibition of cholesterol ester hydrolysis in cytoplasmic lipid droplets [1]. The N-methyl substitution on the target compound (918934-54-0) is expected to modulate carbamylation kinetics: literature on phenyl N-alkyl carbamates demonstrates that N-alkyl chain length and branching significantly alter both carbamylation (k_c) and decarbamylation (k_d) rate constants for serine hydrolases [3][4].

Enzyme inhibition Cholesteryl ester hydrolase Serine hydrolase Carbamylation kinetics

Antimicrobial Activity: N-Dodecylated Homologues Confirmed More Potent Than N-Decylated Homologues in Amphoteric Surfactant Series

In a systematic study of racemic and optically active amphoteric surfactants bearing N-alkyl groups, Osanai et al. (1989) demonstrated that the hydrophobic long alkyl group significantly influenced antimicrobial activity against both bacteria and fungi, with a greater effect than chiral isomerism. Critically, N-dodecylated homologues were confirmed to be more antimicrobial than N-decylated homologues across the tested panel [1]. Although this study examined amino acid- and amino sulfate-based amphoteric surfactants rather than phenyl carbamates specifically, the dependence of antimicrobial potency on N-alkyl chain length is a well-established class-level trend: longer alkyl chains enhance membrane disruption and hydrophobic interactions with microbial lipid bilayers. The target compound (918934-54-0), bearing an N-dodecyl chain, is positioned on the favorable side of this SAR, offering higher antimicrobial potential than its N-decyl (C₁₀) counterpart.

Antimicrobial Structure-activity relationship Alkyl chain length Surfactant

Surfactant CMC Reduction: Carbamate-Functionalized Surfactants Exhibit 3–4× Lower Critical Micelle Concentration Than Alkylmorpholinium Bromide Counterparts

A 2024 study on the aggregation behavior of carbamate-functionalized monocationic morpholinium surfactants demonstrated that the introduction of a carbamate fragment between the amphiphilic head group and the alkyl tail significantly reduces the critical micelle concentration (CMC). Specifically, CMC values obtained by tensiometry for dodecyl, tetradecyl, and hexadecyl homologues of carbamate-functionalized morpholinium surfactants were 3–4 times lower than those of the corresponding 4-alkyl-4-methylmorpholinium bromides lacking the carbamate moiety [1][2]. This CMC-lowering effect was attributed to the carbamate fragment's ability to promote premicellar aggregation and enhance hydrophobic interactions. While the target compound (918934-54-0) is a nonionic phenyl carbamate rather than a cationic morpholinium surfactant, the carbamate functional group's contribution to lowering CMC provides a class-level inference that carbamate-bearing amphiphiles achieve micellization at substantially lower concentrations than non-carbamate analogs with comparable alkyl chain lengths.

Critical micelle concentration Surfactant Carbamate fragment Aggregation behavior

High-Impact Application Scenarios for Carbamic Acid, N-Dodecyl-N-Methyl-, Phenyl Ester (CAS 918934-54-0) Grounded in Quantitative Differentiation Evidence


Serine Hydrolase Inhibitor Development: Leveraging N-Dodecyl Chain Length for ~100-Fold Potency Enhancement Over Shorter N-Alkyl Carbamates

The class-level evidence from p-nitrophenyl N-dodecyl carbamate studies demonstrates that the N-dodecyl chain confers 80–85% inhibition of cholesteryl ester hydrolase at low micromolar concentrations (2–5 µM), representing an approximately 40–150-fold potency advantage over the N-butyl analog (80% inhibition at 125 µM) [1]. Researchers developing carbamate-based inhibitors of serine hydrolases—including FAAH, monoacylglycerol lipase (MAGL), acetylcholinesterase, and cholesteryl ester hydrolase—should prioritize the N-dodecyl-N-methyl-phenyl carbamate scaffold when prolonged target engagement (driven by slow decarbamylation kinetics associated with longer N-alkyl chains) and high lipophilicity for membrane partitioning are desired properties [2][3].

CNS-Penetrant Probe Design: Zero HBD and TPSA of 29.5 Ų Favor Blood–Brain Barrier Transit Over N-Unsubstituted Carbamates

With zero hydrogen bond donors (HBD = 0) and a TPSA of 29.5 Ų—a 44% reduction compared to the N-unsubstituted n-dodecyl carbamate (TPSA 52.3 Ų)—Carbamic acid, N-dodecyl-N-methyl-, phenyl ester is structurally optimized for passive blood–brain barrier penetration [1][2]. The computed logP of ~6.04 further supports CNS partitioning. Medicinal chemistry teams pursuing CNS-active carbamate-based enzyme inhibitors (e.g., FAAH inhibitors for pain or anxiety, or cholinesterase inhibitors for neurodegenerative diseases) can rationally select this scaffold over N-monosubstituted or shorter-chain analogs to maximize the probability of achieving therapeutically relevant brain exposure [3].

Antimicrobial Surfactant Formulations: N-Dodecyl Chain Provides Demonstrated Superiority Over N-Decyl in Antimicrobial Activity Screening

The finding that N-dodecylated homologues in amphoteric surfactant series are more antimicrobial than N-decylated homologues [1] provides a direct chain-length-based selection criterion. Industrial formulators developing preservative systems, disinfectants, or antimicrobial coatings can justify the selection of the N-dodecyl-N-methyl-phenyl carbamate scaffold over N-decyl or shorter-chain alternatives. When combined with the class-level evidence that the carbamate fragment itself lowers CMC by 3–4× relative to non-carbamate surfactants [2], this compound offers a dual advantage: enhanced antimicrobial activity from the C₁₂ chain and improved surfactant efficiency from the carbamate head group.

Lipophilic Drug Delivery Systems: High logP (~6.04) and Zero HBD Enable Efficient Lipid Bilayer Integration and Depot Formation

The combination of logP ~6.04 [1] and zero hydrogen bond donors makes Carbamic acid, N-dodecyl-N-methyl-, phenyl ester an attractive candidate for lipid-based drug delivery systems, including liposomes, solid lipid nanoparticles, and oily depot formulations. The 10-fold higher predicted octanol partitioning relative to n-dodecyl carbamate (logP ~5.0) [2] translates into superior retention within lipid phases, minimizing premature release. Pharmaceutical scientists developing long-acting injectable formulations or topical delivery systems can leverage these physicochemical properties to achieve extended drug release profiles, supported by the compound's high degree of conformational flexibility (13 rotatable bonds) facilitating favorable lipid intercalation.

Quote Request

Request a Quote for Carbamic acid, N-dodecyl-N-methyl-, phenyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.